4-Chloro-N-phenylbenzene-1-sulfinamide
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Overview
Description
4-Chloro-N-phenylbenzene-1-sulfinamide is an organosulfur compound with the molecular formula C12H10ClNO2S. It is a sulfinamide derivative, characterized by the presence of a sulfinamide functional group (-SO2NH-) attached to a benzene ring substituted with a chlorine atom and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-phenylbenzene-1-sulfinamide typically involves the oxidative coupling of thiols and amines. One common method is the reaction of 4-chlorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfinamide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-phenylbenzene-1-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfenamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-N-phenylbenzenesulfonamide.
Reduction: 4-Chloro-N-phenylbenzenesulfenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-phenylbenzene-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 4-Chloro-N-phenylbenzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, affecting their function. In medicinal chemistry, the compound may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-phenylbenzenesulfonamide
- 4-Chloro-N-phenylbenzenesulfenamide
- N-Phenylbenzenesulfinamide
Uniqueness
4-Chloro-N-phenylbenzene-1-sulfinamide is unique due to the presence of both a chlorine atom and a sulfinamide group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the sulfinamide group provides versatility in oxidation and reduction reactions .
Properties
IUPAC Name |
4-chloro-N-phenylbenzenesulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-6-8-12(9-7-10)16(15)14-11-4-2-1-3-5-11/h1-9,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJXBJOPDAAFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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